

# Physical and chemical properties of 6-chloro-4-iodopyridin-3-ol

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## Compound of Interest

Compound Name: 6-Chloro-4-iodopyridin-3-OL

Cat. No.: B1422219

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An In-depth Technical Guide to **6-chloro-4-iodopyridin-3-ol**

Authored for Researchers, Scientists, and Drug Development Professionals

## Foreword: The Strategic Value of Multifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular architectures are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of FDA-approved pharmaceuticals.<sup>[1][2]</sup> Their prevalence is a testament to their ability to engage in specific, high-affinity interactions with biological targets. Within this class, **6-chloro-4-iodopyridin-3-ol** emerges as a compound of significant strategic importance. Its trifunctional nature—possessing a hydroxyl group, a moderately reactive chloro substituent, and a highly reactive iodo substituent—offers a platform for sequential, regioselective modifications.<sup>[2]</sup> This guide provides a comprehensive technical overview of its properties, reactivity, and synthetic utility, grounded in established chemical principles to empower its application in sophisticated drug design programs.

## PART 1: Core Physicochemical and Structural Characterization

A foundational understanding of a molecule's intrinsic properties is the prerequisite for its rational application in synthesis. This section delineates the essential physicochemical and

spectral data for **6-chloro-4-iodopyridin-3-ol**.

## Molecular and Physical Properties

The compound is typically a solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media, a common trait for halogenated organic molecules.[3]

Property	Data
IUPAC Name	6-chloro-4-iodopyridin-3-ol[4]
CAS Number	877133-58-9[4][5][6]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClINO[4][7]
Molecular Weight	255.44 g/mol [4][6]
Canonical SMILES	<chem>C1=C(C(=C(N=C1Cl)I)O)</chem> [7]
InChI Key	CXHOJLOLUDOQIT-UHFFFAOYSA-N[7]
Purity	Typically ≥98% from commercial suppliers[6]
Appearance	Solid (Form may vary)[8]

## Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for structure verification and purity assessment. While raw spectra are proprietary, the expected characteristics for **6-chloro-4-iodopyridin-3-ol** are predictable based on its structure. The process of elucidating a structure from multiple spectra is a cornerstone of organic chemistry.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum should reveal two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions. The proton adjacent to the nitrogen (at C2) would likely be the most downfield. The hydroxyl proton will appear as a broad singlet, its chemical shift being concentration and solvent dependent.

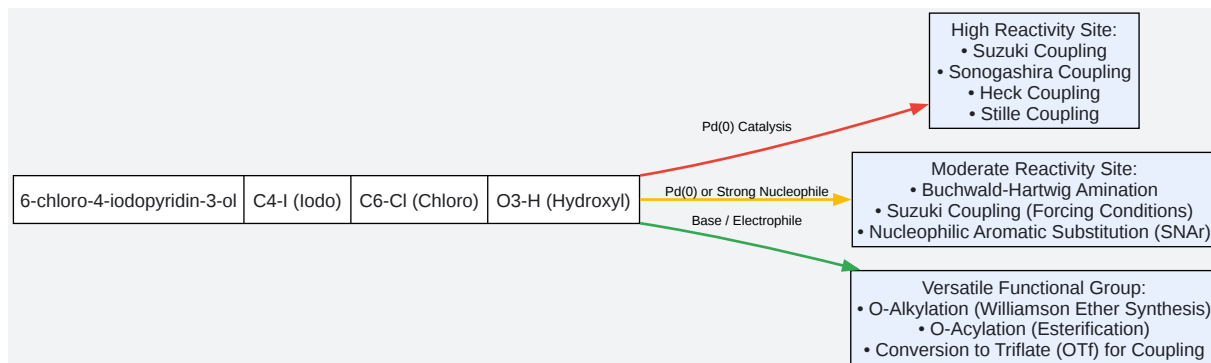
- $^{13}\text{C}$  NMR: Five signals are expected for the five carbons of the pyridine ring. The carbons bonded to the electronegative halogens (C4-I and C6-Cl) and the hydroxyl group (C3-OH) will be significantly shifted downfield.
- Mass Spectrometry (MS): The mass spectrum provides the molecular weight and elemental composition. The molecular ion peak ( $\text{M}^+$ ) will exhibit a characteristic isotopic pattern due to the presence of one chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  in an approx. 3:1 ratio) and one iodine atom ( $^{127}\text{I}$ , monoisotopic).
- Infrared (IR) Spectroscopy: The IR spectrum is key for identifying functional groups. A prominent, broad absorption band in the  $3200\text{--}3400\text{ cm}^{-1}$  region is indicative of the O-H stretching vibration of the hydroxyl group.<sup>[10]</sup> The  $1400\text{--}1600\text{ cm}^{-1}$  region will show characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring, while C-Cl and C-I bond stretches will appear in the fingerprint region at lower wavenumbers.

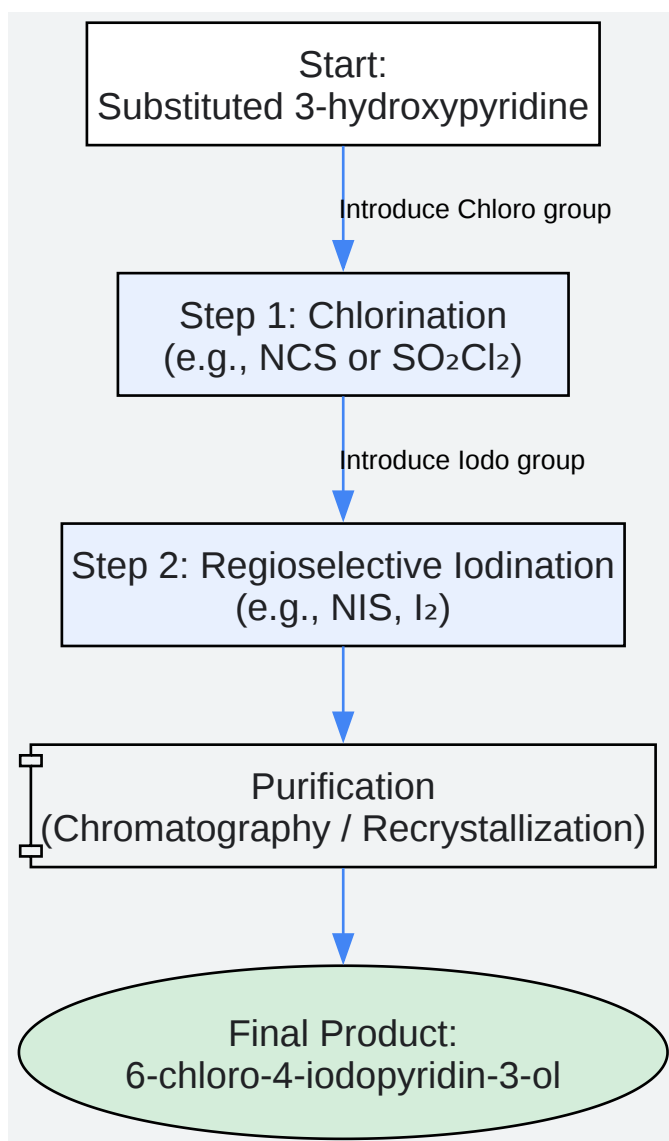
## PART 2: Chemical Reactivity and Synthetic Strategy

The true synthetic power of **6-chloro-4-iodopyridin-3-ol** lies in the differential reactivity of its three functional sites. This orthogonality is the key to its utility, allowing for controlled, stepwise elaboration of the pyridine core.

### The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order  $\text{C-I} > \text{C-Br} > \text{C-Cl}$ . This principle is the cornerstone of any synthetic strategy involving this molecule. The C-I bond is significantly more susceptible to oxidative addition to a  $\text{Pd(0)}$  catalyst than the C-Cl bond.<sup>[2]</sup> This allows for highly regioselective functionalization at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations.





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